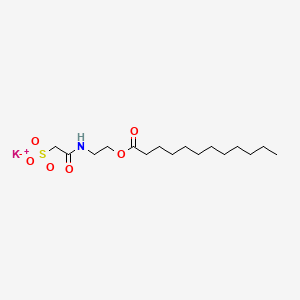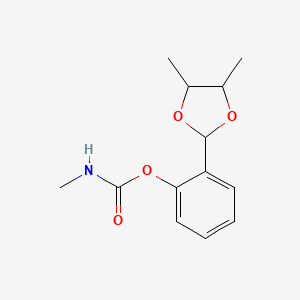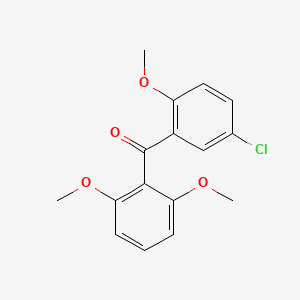
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt is a chemical compound known for its unique properties and applications in various fields. This compound is a derivative of dodecanoic acid, also known as lauric acid, which is a saturated fatty acid commonly found in various natural sources such as coconut oil and palm kernel oil. The addition of the sulfoacetyl group and the esterification with ethyl groups, along with the potassium salt form, gives this compound distinct characteristics that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt typically involves multiple steps. The process begins with the esterification of dodecanoic acid with ethanol to form dodecanoic acid ethyl ester. This ester is then reacted with sulfoacetic acid to introduce the sulfoacetyl group. The final step involves the neutralization of the compound with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product. The use of catalysts and controlled reaction conditions are crucial to achieving the desired product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfoacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in studies involving cell membrane interactions and as a model compound for studying fatty acid metabolism.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surfactant-based products.
Wirkmechanismus
The mechanism of action of dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt involves its interaction with biological membranes and proteins. The sulfoacetyl group enhances the compound’s solubility and reactivity, allowing it to interact with various molecular targets. The ester group facilitates its incorporation into lipid bilayers, affecting membrane fluidity and permeability. The potassium salt form ensures its stability and solubility in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanoic acid ethyl ester: A simpler ester derivative of dodecanoic acid without the sulfoacetyl group.
Dodecanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester: Another ester derivative with different functional groups.
Uniqueness
Dodecanoic acid, 2-((sulfoacetyl)amino)ethyl ester, potassium salt is unique due to the presence of the sulfoacetyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
3772-95-0 |
|---|---|
Molekularformel |
C16H30KNO6S |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
potassium;2-(2-dodecanoyloxyethylamino)-2-oxoethanesulfonate |
InChI |
InChI=1S/C16H31NO6S.K/c1-2-3-4-5-6-7-8-9-10-11-16(19)23-13-12-17-15(18)14-24(20,21)22;/h2-14H2,1H3,(H,17,18)(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
BSPYSUUUOSYVSV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCCNC(=O)CS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![5,5'-[(2-hydroxyphenyl)methanediyl]dipyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170233.png)


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)

![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
![[4-[(2,8-Dimethylquinolin-4-yl)amino]phenyl]-piperidin-1-ylmethanone](/img/structure/B14170275.png)




